N,N-diallyl-2-phenylpropanamide
Description
N,N-Diallyl-2-phenylpropanamide is a propanamide derivative characterized by two allyl groups attached to the nitrogen atom and a phenyl group at the second carbon of the propanamide backbone. The allyl substituents may influence its reactivity, lipophilicity, and pharmacokinetic properties compared to other propanamide derivatives .
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.323 |
IUPAC Name |
2-phenyl-N,N-bis(prop-2-enyl)propanamide |
InChI |
InChI=1S/C15H19NO/c1-4-11-16(12-5-2)15(17)13(3)14-9-7-6-8-10-14/h4-10,13H,1-2,11-12H2,3H3 |
InChI Key |
IOFUBYRUMJCNPL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)N(CC=C)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following propanamide derivatives share structural similarities with N,N-diallyl-2-phenylpropanamide but differ in substituents, leading to distinct physicochemical and biological properties:
Pharmacological and Physicochemical Properties
- Lipophilicity : Allyl groups in this compound may increase lipophilicity (logP ~3.5–4.0) compared to phenyl-substituted analogs (e.g., 2-methyl-N,N-diphenylpropanamide, logP ~3.8) .
- Receptor Binding : Opioid-related N-phenylpropanamides (e.g., cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide) show µ-opioid receptor affinity (Ki = 0.8–12 nM), suggesting that substituent bulk and stereochemistry critically influence activity .
Key Research Findings
- Steric Effects : Bulky substituents (e.g., diphenylethyl or methoxynaphthyl) reduce solubility but enhance receptor binding specificity .
- Fluorination : Fluorine atoms improve metabolic stability and blood-brain barrier penetration, as seen in fluorophenyl-containing analogs .
- Allyl Group Dynamics : Allyl-substituted propanamides may serve as prodrugs or intermediates for further functionalization, though their instability requires formulation optimization .
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